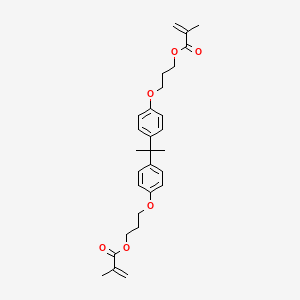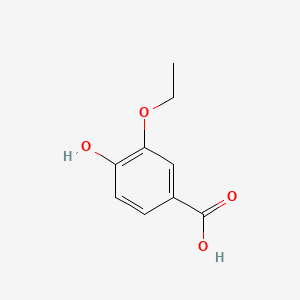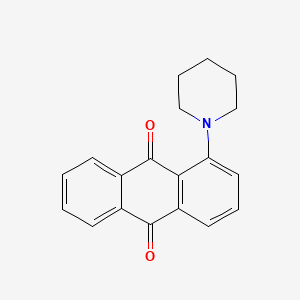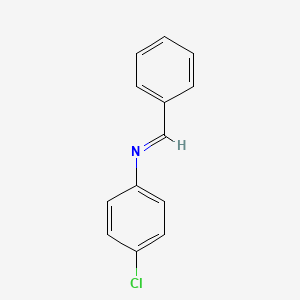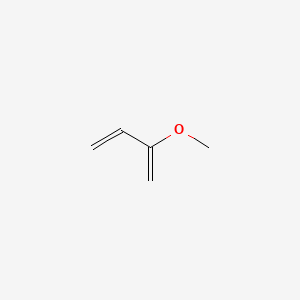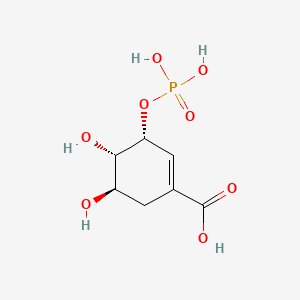
Shikimate-3-phosphate
Overview
Description
Shikimate-3-Phosphate is a crucial intermediate in the shikimate pathway, which is a metabolic route found in plants, bacteria, fungi, and some parasites. This pathway is responsible for the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. This compound is formed by the phosphorylation of shikimate and plays a vital role in the production of chorismate, a precursor for many essential biomolecules .
Mechanism of Action
Target of Action
Shikimate-3-phosphate (S3P) primarily targets the enzyme 5-enolpyruvylshikimate 3-phosphate synthase (EPSPS) . This enzyme is crucial in the shikimate pathway, a metabolic route present in plants, bacteria, fungi, and some parasites, but absent in animals . The shikimate pathway is responsible for the synthesis of aromatic amino acids .
Mode of Action
In the shikimate pathway, shikimate is phosphorylated to form shikimate 3-phosphate (S3P) by the action of shikimate kinase (SK) . Subsequently, EPSPS condenses shikimate 3-phosphate and phosphoenolpyruvate to produce 5-enolpyruvylshikimate 3-phosphate (EPSP) , releasing inorganic phosphate .
Biochemical Pathways
The shikimate pathway, where S3P plays a key role, consists of seven enzymatic reactions leading to the synthesis of chorismate , a common precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) . These amino acids play essential roles in many organisms .
Result of Action
The action of S3P in the shikimate pathway leads to the production of chorismate, which is a precursor for the biosynthesis of aromatic amino acids . These amino acids are essential for protein synthesis and other metabolic processes in organisms that possess the shikimate pathway .
Action Environment
The shikimate pathway, including the action of S3P, takes place in the cytosol or chloroplasts of organisms .
Biochemical Analysis
Biochemical Properties
Shikimate-3-phosphate plays a pivotal role in biochemical reactions within the shikimate pathway. It is formed by the phosphorylation of shikimate by the enzyme shikimate kinase. This compound then interacts with the enzyme 5-enolpyruvylthis compound synthase, which catalyzes the transfer of the enolpyruvyl moiety of phosphoenolpyruvate to this compound, producing 5-enolpyruvylthis compound and inorganic phosphate . This interaction is crucial for the continuation of the pathway leading to the synthesis of chorismate, a precursor for aromatic amino acids.
Cellular Effects
This compound influences various cellular processes, particularly in plants and microorganisms. It is involved in the biosynthesis of aromatic amino acids, which are essential for protein synthesis and secondary metabolism. The accumulation of this compound can affect cell signaling pathways and gene expression related to the shikimate pathway . Additionally, it impacts cellular metabolism by regulating the flux through the pathway, ensuring the production of necessary metabolites for growth and development.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes in the shikimate pathway. The enzyme shikimate kinase catalyzes the phosphorylation of shikimate to form this compound . Subsequently, 5-enolpyruvylthis compound synthase catalyzes the transfer of the enolpyruvyl group from phosphoenolpyruvate to this compound . These interactions are essential for the progression of the pathway and the synthesis of downstream metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. This compound is relatively stable under physiological conditions, but its degradation can occur over time, affecting the overall flux through the shikimate pathway . Long-term studies have shown that the accumulation of this compound can lead to changes in cellular metabolism and gene expression, highlighting its importance in maintaining metabolic balance.
Dosage Effects in Animal Models
Although this compound is not naturally found in animals, studies using animal models have explored its effects at different dosages. These studies have shown that high doses of this compound can lead to toxic effects, including disruptions in metabolic processes and cellular function . Lower doses have been used to study its potential as a therapeutic agent, with varying effects observed depending on the dosage and duration of exposure.
Metabolic Pathways
This compound is a key intermediate in the shikimate pathway, which involves several enzymes and cofactors. The pathway begins with the condensation of phosphoenolpyruvate and erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate, which is then converted to shikimate through a series of enzymatic reactions . This compound is subsequently formed by the action of shikimate kinase and further processed by 5-enolpyruvylthis compound synthase to produce 5-enolpyruvylthis compound . This pathway is essential for the biosynthesis of aromatic amino acids and other secondary metabolites.
Transport and Distribution
Within cells, this compound is transported and distributed through specific transporters and binding proteins. It is primarily localized in the chloroplasts of plant cells, where the shikimate pathway enzymes are also found . The transport and accumulation of this compound are regulated to ensure efficient flux through the pathway and the production of necessary metabolites.
Subcellular Localization
This compound is predominantly localized in the chloroplasts of plant cells, where it participates in the shikimate pathway . The enzymes involved in the pathway, including shikimate kinase and 5-enolpyruvylthis compound synthase, are also localized in the chloroplasts . This subcellular localization is crucial for the efficient functioning of the pathway and the synthesis of aromatic amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Shikimate-3-Phosphate is synthesized through the shikimate pathway. The process begins with the condensation of phosphoenolpyruvate and erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate. This compound undergoes several enzymatic transformations, including dehydration, reduction, and phosphorylation, to produce this compound .
Industrial Production Methods: Industrial production of this compound involves microbial fermentation. Genetically engineered strains of bacteria or yeast are often used to enhance the yield of this compound. The fermentation process is optimized by controlling factors such as pH, temperature, and nutrient availability .
Chemical Reactions Analysis
Types of Reactions: Shikimate-3-Phosphate undergoes various chemical reactions, including:
Condensation: It reacts with phosphoenolpyruvate to form 5-enolpyruvylthis compound.
Phosphorylation: Shikimate is phosphorylated to form this compound.
Common Reagents and Conditions:
Enzymes: Shikimate kinase catalyzes the phosphorylation of shikimate.
Substrates: Phosphoenolpyruvate and erythrose-4-phosphate are key substrates in the synthesis of this compound.
Major Products:
5-Enolpyruvylthis compound: Formed by the condensation of this compound and phosphoenolpyruvate.
Scientific Research Applications
Shikimate-3-Phosphate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of aromatic amino acids and other aromatic compounds.
Biology: It plays a crucial role in the metabolic pathways of plants and microorganisms.
Medicine: this compound is a target for developing antimicrobial agents and herbicides.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Shikimate: The precursor to shikimate-3-phosphate.
5-Enolpyruvylthis compound: The product formed from this compound.
Chorismate: The final product of the shikimate pathway
Uniqueness: this compound is unique due to its specific role in the shikimate pathway. Unlike other intermediates, it is directly involved in the phosphorylation and condensation reactions that lead to the production of essential aromatic amino acids .
Properties
IUPAC Name |
(3R,4S,5R)-4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14)/t4-,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOJSKGCWNAKGW-PBXRRBTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10981376 | |
| Record name | 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10981376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63959-45-5 | |
| Record name | Shikimic acid-3-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063959455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10981376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Shikimic acid 3-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301781 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


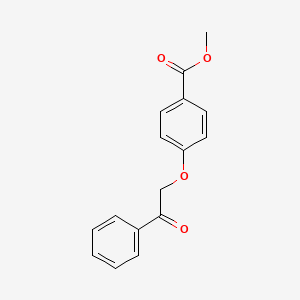
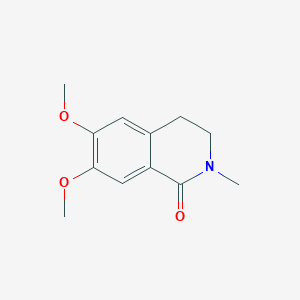
![2-[(4R,5S,7R,8R,11R,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1206700.png)
![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)
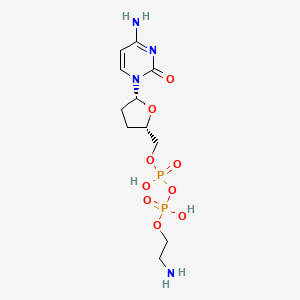
![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)
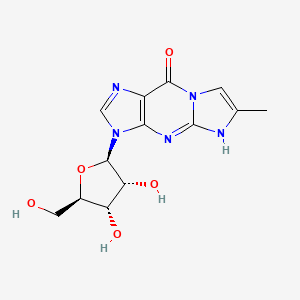
![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)
